1-(8-(2-((4-ブロモフェニル)アミノ)-2-オキソエトキシ)キノリン-2-イル)ピペリジン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

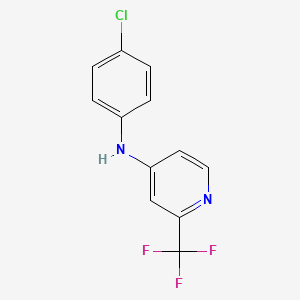

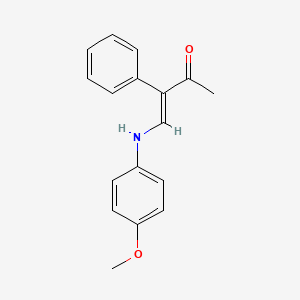

1-(8-(2-((4-Bromophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23BrN4O3 and its molecular weight is 483.366. The purity is usually 95%.

BenchChem offers high-quality 1-(8-(2-((4-Bromophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(2-((4-Bromophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん特性

スルホンアミドは、対象の化合物も含まれ、抗がん剤としての可能性について研究されています。研究者らは、腫瘍の増殖と血管新生に関与する特定の酵素を阻害する能力を探求してきました。 この化合物のキノリンとピペリジン部分はその細胞毒性作用に寄与する可能性があり、がん治療におけるさらなる評価の候補となります .

抗菌活性

スルホンアミドは、古くから抗菌剤として使用されてきました。スルホンアミドは、細菌のフォレート合成における重要な酵素であるジヒドロプテロエートシンターゼを阻害することで作用します。 対象の化合物のユニークな構造は、耐性菌を標的とする可能性があり、抗菌効果を高める可能性があります .

抗炎症効果

炎症は、さまざまな疾患において重要な役割を果たします。一部のスルホンアミドは、免疫応答を調節することで抗炎症作用を示します。研究者らは、関節リウマチや炎症性腸疾患などの疾患におけるスルホンアミドの可能性を探求してきました。 対象の化合物のカルボキサミド基はこれらの効果に寄与する可能性があります .

炭酸脱水酵素阻害

炭酸脱水酵素は、酸塩基平衡の維持に関与する酵素です。対象の化合物も含まれるスルホンアミドは、これらの酵素を阻害することができます。 研究者らは、緑内障、てんかん、およびpH調節の変化に関連する他の疾患の治療におけるスルホンアミドの使用を研究してきました .

抗ウイルス用途

スルホンアミドは、抗ウイルス特性について研究されてきました。スルホンアミドは主に抗菌療法に使用されますが、一部の化合物はウイルスに対して活性があります。 対象の化合物のキノリン骨格は、潜在的な抗ウイルス用途についてさらに探求することができます .

神経保護の可能性

対象の化合物のキノリンとピペリジン成分は、神経保護効果を示唆しています。研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患におけるスルホンアミドを研究してきました。 スルホンアミドは特定の経路を調節する能力があり、治療上の利点をもたらす可能性があります .

作用機序

Target of action

Sulfonamides are known to interact with various proteins and enzymes in the body. The specific target would depend on the exact structure of the compound .

Mode of action

Sulfonamides typically work by inhibiting the function of their target proteins or enzymes, thereby disrupting certain biological processes .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For instance, if the target is an enzyme involved in a metabolic pathway, inhibition of this enzyme could disrupt that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Sulfonamides, for example, are generally well absorbed and widely distributed in the body .

Result of action

The molecular and cellular effects would depend on the specific biological processes disrupted by the compound. This could range from changes in cell signaling to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

特性

IUPAC Name |

1-[8-[2-(4-bromoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN4O3/c24-17-5-7-18(8-6-17)26-21(29)14-31-19-3-1-2-15-4-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJZEHKPCSWKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)